2-((3-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione
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Description
2-((3-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C18H12ClN3O4 and its molecular weight is 369.76. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as motor control, cognition, and reward.
Mode of Action
The compound interacts with the dopamine receptor D2 at its allosteric binding site . Allosteric binding sites are different from the primary active site of the protein, but their occupation by a ligand can change the protein’s conformation and influence its activity at the active site.
Biochemical Pathways
dopaminergic signaling pathways . These pathways play key roles in the nervous system, affecting mood, reward, and motor control among other functions .
Pharmacokinetics
In silico analysis suggests that it follows lipinski’s rule of five, which predicts good bioavailability .
Result of Action
The compound has been tested in a Parkinsonism mouse model, where it was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that the compound may have neuroprotective effects, potentially by modulating dopaminergic signaling.
Properties
IUPAC Name |
2-[[3-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O4/c19-11-5-7-12(8-6-11)25-10-15-20-16(26-21-15)9-22-17(23)13-3-1-2-4-14(13)18(22)24/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWXDKRKKNXFHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=NO3)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.